Aspirin calcium
Overview
Description
Synthesis Analysis
The synthesis of aspirin involves acetylation processes that have been extensively studied. The mechanism by which aspirin acts, particularly its ability to acetylate cyclooxygenase enzymes, underscores its complex synthesis and bioactivity profile. This acetylation is crucial for its therapeutic actions, including its anti-inflammatory effects, which are achieved through the inhibition of prostaglandin and thromboxane biosynthesis (Roth & Majerus, 1975).
Molecular Structure Analysis
Aspirin's molecular structure, characterized by the presence of an acetyl group attached to a salicylate structure, plays a critical role in its interaction with biological molecules. The structure of aspirin-modified prostaglandin synthetase, where aspirin acetylates a serine residue, highlights the importance of its molecular configuration in mediating its biological effects (Roth, Machuga, & Ozols, 1983).
Chemical Reactions and Properties
The chemical reactions of aspirin involve its interaction with various enzymes and molecular targets. For instance, aspirin's ability to induce bioactive eicosanoids and resolve inflammation signals through its interaction with cyclooxygenase and lipoxygenase pathways underscores its complex chemical behavior (Clària & Serhan, 1995). Additionally, its interaction with phospholipase A2, forming a complex that inhibits the enzyme's action, further illustrates its chemical properties (Singh et al., 2004).
Physical Properties Analysis
The crystallization and characterization of sodium aspirin salts, which have better solubility than aspirin itself, highlight the study of its physical properties. These studies shed light on the different hydrated forms of sodium aspirin salts and their structural implications (Búdová, Skořepová, & Čejka, 2018).
Chemical Properties Analysis
Investigations into aspirin's chemical properties reveal its interactions with cellular mechanisms and molecular targets, such as the blockade of NF-κB activation, which contribute to its anti-inflammatory and neuroprotective effects. These interactions are pivotal in understanding the broader spectrum of aspirin's chemical behavior and its implications beyond traditional anti-inflammatory and analgesic roles (Grilli, Pizzi, Memo, & Spano, 1996).
Scientific Research Applications
Cardiovascular Disease Prevention
- Aspirin calcium is studied for its role in coronary artery calcium (CAC) scoring, guiding its use for primary prevention of coronary heart disease (CHD). Research suggests that individuals with CAC≥100 could benefit from aspirin use, while those with zero CAC may receive net harm from aspirin (Miedema et al., 2014).
Cancer Prevention and Treatment
- The anticancer effect of aspirin is a significant area of study. Regular use of aspirin reduces the incidence and mortality of various cancers, including colorectal cancer. Research shows aspirin use is associated with better prognosis in PIK3CA-mutated colorectal carcinoma, suggesting a predictive biomarker for aspirin therapy (Ogino et al., 2014).
- Aspirin's role in chemoprevention strategies is well-documented, particularly concerning colorectal cancer. Research seeks to identify individuals for whom the protective benefits of aspirin outweigh the harms (Drew et al., 2016).
Bone Health
- Aspirin's influence on bone health is explored, especially regarding its users who are typically elderly and susceptible to osteoporosis. Studies indicate that aspirin may increase bone mineral density, but its effect on fracture prevention remains inconclusive (Chin, 2017).
Neurological Effects
- Aspirin's binding to PPARα stimulates hippocampal plasticity and may protect memory and learning, offering insights into its potential application in Alzheimer’s disease (Patel et al., 2018).
Interaction with Other Medications
- The interaction of aspirin with other medications, like calcium supplementation, is a significant research area. Studies suggest a synergistic action between calcium and aspirin in reducing the risk of colorectal cancer, although the results are mixed (Liu et al., 2008).
properties
IUPAC Name |
calcium;2-acetyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRALOLGXHLZTCW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14CaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219037 | |
Record name | Aspirin calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspirin calcium | |
CAS RN |
69-46-5 | |
Record name | Aspirin calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspirin calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium bis(O-acetylsalicylate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPIRIN CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOD7W0DGZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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